molecular formula C9H10ClN3OS B4588869 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide

Cat. No.: B4588869
M. Wt: 243.71 g/mol
InChI Key: GJGRFPDNXNXBLC-UHFFFAOYSA-N
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Description

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C9H10ClN3OS. This compound is part of the hydrazinecarbothioamide family, known for its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties .

Scientific Research Applications

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide typically involves the reaction of 2-chlorophenylhydrazine with acetyl chloride in the presence of a base, followed by the addition of carbon disulfide. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or Continuous Reactors: To ensure consistent product quality.

    Purification Steps: Including recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted hydrazinecarbothioamides.

Mechanism of Action

The mechanism of action of 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide involves:

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-N-phenylhydrazinecarbothioamide
  • 2-acetyl-N-(4-chlorophenyl)hydrazinecarbothioamide
  • 2-acetyl-N-(2-bromophenyl)hydrazinecarbothioamide

Uniqueness

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit the PI3K/Akt/mTOR pathway makes it particularly valuable in anticancer research .

Properties

IUPAC Name

1-acetamido-3-(2-chlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3OS/c1-6(14)12-13-9(15)11-8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGRFPDNXNXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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